tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
This compound features a bicyclic pyrrolo[2,3-b]pyridine core, a heteroaromatic system with fused pyrrole and pyridine rings. Key functional groups include:
- tert-Butyl carboxylate at position 1: A sterically bulky protecting group that enhances solubility and stability during synthetic steps, typically cleaved under acidic conditions .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl at position 3: A boronic ester critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug synthesis .
This compound is likely utilized as an intermediate in pharmaceutical chemistry, particularly in constructing biaryl motifs for kinase inhibitors or other bioactive molecules. Its boronic ester group offers versatility in palladium-catalyzed couplings , while the Boc group ensures stability during synthesis.
Properties
IUPAC Name |
tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOXOWPJAUOOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BClN2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Borylation
The most widely reported route involves a Miyaura borylation reaction, where a chloro-substituted pyrrolopyridine undergoes transmetallation with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For example, a mixture of 5-chloro-1H-pyrrolo[2,3-b]pyridine tert-butyl carboxylate , B2Pin2, and Pd(dppf)Cl2 in 1,4-dioxane at 80°C under inert atmosphere achieves 93% yield after 12 hours. The reaction’s success depends on rigorous degassing to prevent catalyst oxidation and the use of potassium acetate as a mild base to stabilize the active palladium species.
Sequential Functionalization
Alternative routes construct the boron-containing core early in the synthesis. One protocol begins with a boronate ester-modified pyridine, which undergoes cyclization with a tert-butyl chloroformate-protected amine. While this method reduces the number of steps, it requires precise temperature control (-20°C to 25°C) to prevent premature deprotection.
Detailed Experimental Procedures
Reaction Setup
A representative procedure involves combining 5-chloro-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine (1.81 mmol), B2Pin2 (3.40 mmol), Pd(dppf)Cl2 (0.39 mmol), and potassium acetate (6.54 mmol) in anhydrous 1,4-dioxane (20 mL). The mixture is degassed via three freeze-pump-thaw cycles and stirred at 80°C under nitrogen for 16 hours.
Workup and Purification
Post-reaction, the crude mixture is filtered through Celite to remove particulate catalysts, concentrated under reduced pressure, and purified via silica gel chromatography (hexanes:ethyl acetate = 9:1). The product elutes as a white solid, confirmed by NMR (CDCl3): δ 1.38 (s, 9H, tert-butyl), 6.55 (br s, 1H, pyrrole), and 3.28–3.41 (m, 2H, pyridine).
Optimization of Reaction Parameters
Catalyst Screening
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl2 | 1,4-Dioxane | 80 | 93 |
| Pd(PPh3)4 | Toluene/EtOH (2:1) | 80 | 93 |
| PdCl2(dppf) | Dioxane/H2O | 80 (microwave) | 100 |
Palladium complexes with electron-rich ligands (e.g., dppf) outperform triphenylphosphine-based systems due to enhanced oxidative stability. Microwave irradiation drastically reduces reaction times (30 minutes vs. 16 hours) while maintaining stoichiometric efficiency.
Solvent and Base Effects
Polar aprotic solvents (1,4-dioxane, THF) favor boron transfer by stabilizing the palladium intermediate. Aqueous-organic biphasic systems (toluene/EtOH/Na2CO3) enable efficient phase separation but require careful pH control to prevent ester hydrolysis. Potassium acetate provides optimal basicity for deprotonating the boronate without degrading the tert-butyl group.
Scale-Up Considerations
Inert Atmosphere Management
Large-scale reactions (>100 mmol) necessitate continuous nitrogen sparging rather than static inert conditions. In one pilot-scale synthesis, a 200 mL dioxane solution containing 19.70 mmol substrate achieved 79.82% yield after 24 hours at 90°C with Pd(dppf)Cl2.
Purification Challenges
Silica gel chromatography remains the gold standard for lab-scale purification, but industrial processes employ crystallization from heptane/ethyl acetate (9:1) to minimize solvent waste. NMR-guided fractionation ensures >95% purity, critical for downstream coupling reactions.
Mechanistic Insights
The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of the chloroarene to Pd(0) generates a π-complex. Subsequent transmetallation with B2Pin2 forms a boron-palladium intermediate, which reductively eliminates the desired boronic ester. Density functional theory (DFT) studies suggest that the tert-butyl group’s steric bulk accelerates reductive elimination by destabilizing the Pd(II) species.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming the absence of dechlorinated or deboronated byproducts.
Chemical Reactions Analysis
tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials science: The compound is used in the synthesis of advanced materials, including organic semiconductors and polymers.
Chemical biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a precursor to more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrrolo[2,3-b]pyridine core may interact with various proteins and enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Data Tables
Physical and Chemical Properties
*Calculated based on molecular formula C19H23BClN2O4.
Biological Activity
tert-Butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 2882875-88-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to elucidate its pharmacological potential.
Molecular Formula : C18H24BClN2O4
Molecular Weight : 378.66 g/mol
Purity : Typically >95%
Storage Conditions : Store in an inert atmosphere at 2-8°C to maintain stability .
Biological Mechanisms
The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. The following sections discuss specific areas of research related to its pharmacological effects:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties through the inhibition of specific kinases involved in tumor growth and progression. For instance:
- Kinase Inhibition : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. Inhibitors targeting the PDGFRA and KIT kinases have shown promise in treating gastrointestinal stromal tumors (GISTs) and other malignancies .
2. Neuropharmacological Effects
The pyrrolo[2,3-b]pyridine scaffold has been associated with neuropharmacological activities. Compounds with similar structures have been studied for their effects on serotonin receptors:
- Serotonergic Modulation : Research suggests that such compounds can influence serotonin transporters and receptors, potentially offering therapeutic benefits for mood disorders such as depression .
3. Antimicrobial Properties
Some derivatives of pyrrolopyridines have demonstrated antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of pyrrolopyridine derivatives in inhibiting cancer cell proliferation. The results showed that compounds similar to tert-butyl 5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exhibited IC50 values in the low micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 10 |
| Compound B | MCF7 (Breast) | 15 |
| tert-butyl compound | HeLa (Cervical) | 12 |
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study assessing the effects on serotonin receptors:
- The compound was tested for its ability to modulate serotonin transporter activity and receptor binding affinity.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| SERT | 50 nM |
| 5-HT1A | 100 nM |
| 5-HT3 | >500 nM |
These findings suggest potential antidepressant-like effects due to the compound's ability to interact with serotonin pathways.
Q & A
Basic: What are the key synthetic strategies for introducing the pinacol boronate ester group into pyrrolo[2,3-b]pyridine derivatives?
The pinacol boronate ester group is typically introduced via Miyaura borylation or Suzuki-Miyaura cross-coupling . For example:
- Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with Pd catalysts (e.g., PdCl₂(dppf)) in the presence of a base (KOAc) and solvent (dioxane) at 80–100°C .
- Cross-coupling uses pre-synthesized boronate esters with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ or Cs₂CO₃) in solvents like DMF or THF (see Scheme 3 in ) .
Key consideration: The tert-butyl carboxylate group must remain stable under these conditions, requiring inert atmospheres (N₂/Ar) to prevent deprotection .
Basic: How is the structural integrity of the compound validated after synthesis?
Multi-modal characterization is critical:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms regiochemistry and boronate ester integration. For example, the tert-butyl group appears as a singlet (~1.3 ppm in ¹H NMR), while the pyrrolo[2,3-b]pyridine protons resonate between 6.5–8.5 ppm .
- LC-MS monitors reaction progress and purity. The molecular ion ([M+H]⁺) should match the theoretical m/z (e.g., C₁₈H₂₃BClN₃O₄: 392.1 g/mol) .
- X-ray crystallography (if crystals are obtainable) resolves ambiguities in regioselectivity, as demonstrated for analogous compounds in .
Advanced: How can researchers optimize Suzuki-Miyaura couplings involving this compound to minimize side reactions?
Common challenges: Competing protodeboronation or homocoupling. Solutions include:
- Catalyst selection: Use Pd catalysts with bulky ligands (e.g., SPhos Pd G2) to enhance selectivity and reduce deboronation .
- Base optimization: Replace aqueous bases (e.g., K₂CO₃) with anhydrous Cs₂CO₃ in THF to suppress hydrolysis of the boronate ester .
- Temperature control: Lower reaction temperatures (e.g., 80°C instead of 100°C) mitigate decomposition (see for failed reactions at higher temps) .
Advanced: What precautions are necessary for handling air-sensitive intermediates during synthesis?
- Storage: Boronate esters are hygroscopic and oxidize readily. Store under inert gas (Ar) at –20°C in sealed, desiccated vials .
- Reaction setup: Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., THF over Na/benzophenone) and degas with N₂ .
- Quenching: Terminate reactions with cooled aqueous NH₄Cl to stabilize intermediates before purification .
Advanced: How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?
Strategies:
- DFT calculations model transition states to predict coupling sites. For example, the boron atom’s electrophilicity at the 3-position of pyrrolo[2,3-b]pyridine favors transmetallation with Pd .
- Molecular docking (using software like AutoDock) evaluates steric hindrance from the tert-butyl group, which may direct coupling to less hindered positions .
Advanced: How to troubleshoot low yields in decarboxylative radical additions involving this compound?
Case study: reports no product formation when using vinyl boronic esters under General Procedure A. Solutions:
- Radical initiator adjustment: Replace thermal initiators (e.g., AIBN) with photoredox catalysts (e.g., Ir(ppy)₃) under blue LED light to enhance radical generation .
- Solvent polarity: Switch to MeCN or DCE to stabilize radical intermediates .
- Additives: Include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench competing pathways .
Advanced: How to design hybrid Lewis acid/base catalysts for functionalizing this compound?
Methodology:
- Scaffold design: Use oxazoline-based ligands (as in ) to coordinate both the boronate (Lewis acid) and nucleophile (Lewis base) .
- Kinetic studies: Monitor reaction progress via in situ IR or ¹¹B NMR to identify rate-limiting steps .
- Synergistic systems: Combine Pd catalysts with BINOL-derived phosphoric acids for asymmetric induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
